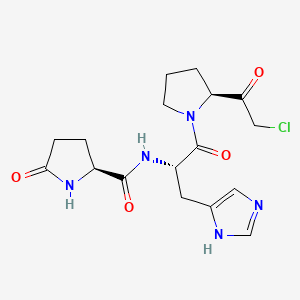
Trh-cmk
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thyrotropin-releasing hormone-calmodulin kinase (Trh-cmk) is a compound that plays a significant role in the regulation of thyroid-stimulating hormone (TSH) expression in the pituitary gland. It is involved in various cellular processes, including transcription, cell cycle regulation, apoptosis, protein synthesis, exocytosis, proliferation, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trh-cmk involves the use of hard templates such as mesoporous silica and sucrose as a carbon source. The process includes replication using templates like MCM-48 and SBA-15 . The synthetic routes can be categorized into soft-templating, hard-templating, and template-free approaches .
Industrial Production Methods: Industrial production of this compound involves the use of ordered mesoporous carbons, which are modified with metal/cation species for enhanced properties . The process is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Trh-cmk undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function in regulating TSH expression and other cellular processes .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include calcium/calmodulin complexes and various kinase inhibitors . The conditions for these reactions typically involve specific temperature and pH ranges to ensure optimal activity.
Major Products Formed: The major products formed from the reactions involving this compound include phosphorylated proteins and other signaling molecules that play a role in cellular regulation .
Scientific Research Applications
Trh-cmk has a wide range of scientific research applications. In chemistry, it is used to study the regulation of TSH expression and other cellular processes. In biology, it is involved in the investigation of cellular signaling pathways and the role of calcium/calmodulin-dependent kinases . In medicine, this compound is being explored for its potential therapeutic applications in treating thyroid disorders and other diseases related to cellular regulation . In industry, it is used in the production of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Trh-cmk involves the activation of calcium/calmodulin-dependent kinases, which in turn phosphorylate various target proteins. This phosphorylation leads to the regulation of TSH expression and other cellular processes . The molecular targets of this compound include the cAMP response element-binding protein (CREB) and other transcription factors .
Comparison with Similar Compounds
Trh-cmk is unique in its ability to regulate TSH expression through the activation of calcium/calmodulin-dependent kinases. Similar compounds include other calcium/calmodulin-dependent kinases such as CaMKII and CaMKIV . this compound is distinct in its specific role in the regulation of TSH expression and its potential therapeutic applications .
Properties
CAS No. |
76819-95-9 |
|---|---|
Molecular Formula |
C17H22ClN5O4 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-(2-chloroacetyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H22ClN5O4/c18-7-14(24)13-2-1-5-23(13)17(27)12(6-10-8-19-9-20-10)22-16(26)11-3-4-15(25)21-11/h8-9,11-13H,1-7H2,(H,19,20)(H,21,25)(H,22,26)/t11-,12-,13-/m0/s1 |
InChI Key |
IUYWTEQKCXPSLN-AVGNSLFASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)CCl |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
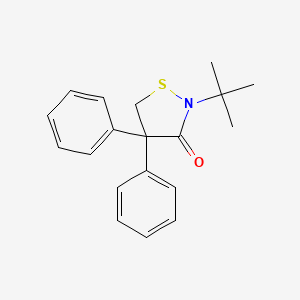

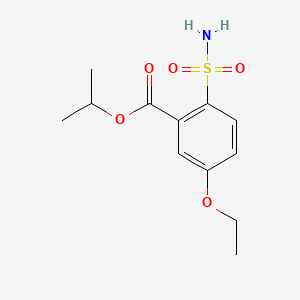
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
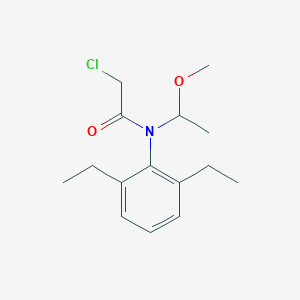
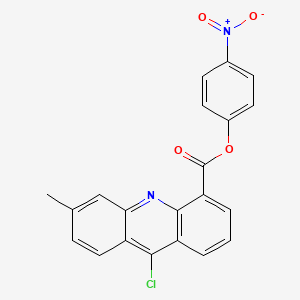
![1-Anilino-N-[(piperidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14450718.png)


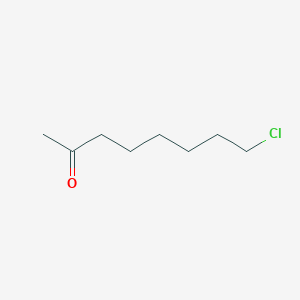
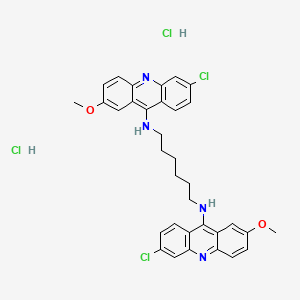
![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)
